molecular formula C18H17N5O3S B12199058 4-[(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)methyl]benzoic acid

4-[(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)methyl]benzoic acid

Cat. No.: B12199058
M. Wt: 383.4 g/mol
InChI Key: OKGFCTQZJQRSSP-UHFFFAOYSA-N
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Description

4-[(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)methyl]benzoic acid is a complex organic compound that features a combination of triazole, pyridine, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)methyl]benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Benzoic Acid Moiety: The benzoic acid group is typically introduced through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting microbial infections or cancer.

    Biological Research: The compound can be used to study enzyme interactions and protein binding due to its complex structure.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The triazole ring could inhibit enzyme activity by binding to the active site, while the benzoic acid moiety might enhance cell permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)methyl]benzoic acid
  • This compound

Uniqueness

This compound is unique due to the combination of triazole, pyridine, and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

4-[[[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C18H17N5O3S/c1-23-16(13-6-8-19-9-7-13)21-22-18(23)27-11-15(24)20-10-12-2-4-14(5-3-12)17(25)26/h2-9H,10-11H2,1H3,(H,20,24)(H,25,26)

InChI Key

OKGFCTQZJQRSSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)C(=O)O)C3=CC=NC=C3

Origin of Product

United States

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